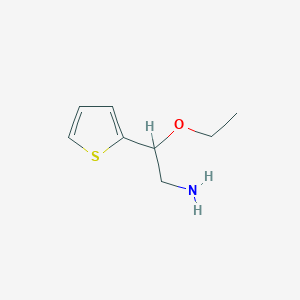

2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine

Description

Significance of Aliphatic Amines in Complex Molecular Architectures

Aliphatic amines are fundamental building blocks in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. These organic compounds, characterized by a nitrogen atom bonded to at least one alkyl group, are integral to the synthesis of a vast array of bioactive molecules, including antihistamines, analgesics, and anti-inflammatory agents. The basicity of the amine group allows it to form salts, which can enhance the solubility and bioavailability of drug candidates. Furthermore, the nucleophilic nature of the nitrogen atom makes aliphatic amines versatile intermediates in a multitude of chemical transformations, enabling the construction of more intricate molecular frameworks. In the context of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine, the primary aliphatic amine group serves as a key reactive handle for further chemical modifications and as a potential point of interaction with biological targets.

Role of Thiophene-Containing Scaffolds in Organic Synthesis

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic synthesis and medicinal chemistry. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substitute for a phenyl ring that can modulate a molecule's physicochemical properties and biological activity. Thiophene and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. google.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. bldpharm.com In organic synthesis, the thiophene ring can be readily functionalized at various positions, providing a versatile platform for the construction of diverse molecular libraries. The presence of the thiophene-2-yl group in this compound imparts a distinct electronic and steric profile to the molecule, influencing its reactivity and potential biological applications.

Research Trajectories and Synthetic Utility of this compound

While specific, in-depth research dedicated exclusively to this compound is limited in the current body of scientific literature, its structural features suggest several promising research trajectories and areas of synthetic utility. As a functionalized building block, this compound is likely to be of interest to chemists engaged in the synthesis of novel bioactive compounds and functional materials.

Potential Research Applications:

Medicinal Chemistry: Given the prevalence of thiophene and aliphatic amine moieties in pharmaceuticals, this compound could serve as a valuable starting material for the synthesis of new drug candidates. Its potential applications could span a range of therapeutic areas, including but not limited to, neurology, oncology, and infectious diseases.

Agrochemicals: The structural motifs present in this compound are also found in various agrochemicals. Further derivatization could lead to the discovery of new herbicides, fungicides, or insecticides.

Materials Science: Thiophene-containing molecules are known for their applications in organic electronics. The amine and ethoxy groups of this compound could be modified to tune the electronic properties of resulting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthetic Utility:

The primary amine of this compound provides a versatile point for a variety of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in biologically active molecules.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

N-alkylation and N-arylation: Introduction of various substituents on the nitrogen atom to create a library of derivatives for structure-activity relationship (SAR) studies.

The combination of the thiophene ring, a flexible ethoxy group, and a reactive primary amine in a single, relatively small molecule makes this compound a potentially valuable and versatile tool for chemical synthesis and discovery. Further research is warranted to fully explore the chemical space and potential applications of this intriguing compound.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQGXLKVGQJUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Ethoxy 2 Thiophen 2 Yl Ethan 1 Amine

Established Synthetic Pathways to 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine

Direct and specific synthetic routes for this compound are not prominently reported in peer-reviewed literature. However, a logical and feasible synthetic pathway can be constructed from readily available starting materials, primarily centered around the key intermediate, 2-amino-1-(thiophen-2-yl)ethan-1-ol. This intermediate can then be subjected to etherification to yield the target compound.

A proposed multi-step synthesis is outlined below:

Bromination of 2-Acetylthiophene (B1664040): The synthesis can commence with the commercially available 2-acetylthiophene, which is first brominated to yield 2-bromo-1-(thiophen-2-yl)ethanone.

Amination: The resulting α-bromoketone can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to produce the corresponding α-aminoketone.

Stereoselective Reduction: The carbonyl group of the α-aminoketone is then reduced to a hydroxyl group. This step is critical for establishing the stereochemistry of the final product and can be achieved using various stereoselective reducing agents.

Etherification: Finally, the hydroxyl group of the resulting 2-amino-1-(thiophen-2-yl)ethan-1-ol is converted to an ethoxy group, typically via a Williamson ether synthesis, to afford the desired this compound.

This proposed pathway offers multiple points for the introduction of chirality, which will be discussed in subsequent sections.

Precursor Synthesis and Building Block Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and building blocks. The strategies employed for the elaboration of the thiophene (B33073) ring and the stereoselective construction of the 2-substituted ethan-1-amine core are of paramount importance.

Thiophene Ring Functionalization for Ethane (B1197151) Chain Elaboration

The introduction of a functionalized two-carbon chain at the 2-position of the thiophene ring is a crucial initial step. A common and effective starting material for this purpose is 2-acetylthiophene, which is readily prepared through the Friedel-Crafts acylation of thiophene.

Alternatively, a two-carbon chain can be introduced via a Grignard reaction. For instance, 2-bromothiophene (B119243) can be converted to its Grignard reagent, which then reacts with ethylene (B1197577) oxide to yield 2-(thiophen-2-yl)ethanol. patsnap.com This alcohol can then be oxidized to the corresponding aldehyde or ketone, providing an entry point for subsequent amination reactions.

A particularly useful precursor for the proposed synthetic route is 2-bromo-1-(thiophen-2-yl)ethanone. This α-bromoketone can be synthesized from 2-acetylthiophene through bromination, often using reagents like bromine in a suitable solvent.

| Starting Material | Reagent | Product | Reference |

| 2-Acetylthiophene | Br₂ | 2-Bromo-1-(thiophen-2-yl)ethanone | achemblock.com |

| 2-Bromothiophene | Mg, then Ethylene Oxide | 2-(Thiophen-2-yl)ethanol | patsnap.com |

Stereoselective and Chiral Synthesis of 2-Substituted Ethan-1-amines

The creation of the chiral center at the carbon atom bearing both the thiophene and ethoxy groups is a significant challenge in the synthesis of the target molecule. Achieving high stereoselectivity is crucial, and this can be accomplished through several methods, including enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective catalysis offers a powerful and atom-economical approach to the synthesis of chiral amines. One of the most effective methods is the asymmetric reduction of imines. dicp.ac.cnnih.govresearchgate.net In the context of synthesizing this compound, an imine precursor could be formed from 2-acetylthiophene and a suitable amine, followed by enantioselective hydrogenation using a chiral catalyst. A variety of transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral ligands, have been shown to be highly effective for this transformation. dicp.ac.cn

The general scheme for this approach is as follows:

Imine Formation: 2-Acetylthiophene is reacted with ammonia or a primary amine to form the corresponding imine.

Asymmetric Reduction: The imine is then reduced using a chiral catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent) to yield the chiral amine, 1-(thiophen-2-yl)ethan-1-amine, with high enantiomeric excess.

| Catalyst Type | Ligand Example | Substrate Type | Enantioselectivity (ee) | Reference |

| Iridium | f-Binaphane | Aryl Ketone Imines | Up to 99% | dicp.ac.cn |

| Rhenium | CN-Box | Imines | Good to Excellent | nih.gov |

| Ruthenium | Monotosylated Diamines | Imines | High | researchgate.net |

Chiral auxiliaries are another well-established method for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

In the synthesis of this compound, a chiral auxiliary could be employed in several ways. For example, a chiral amine could be used in a reductive amination reaction with 2-acetylthiophene. The resulting diastereomeric amines could then be separated, and the chiral auxiliary removed.

Alternatively, a chiral auxiliary can be attached to the nitrogen of an imine derived from 2-acetylthiophene. The diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, would yield the chiral amine. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries for the synthesis of chiral amines. wikipedia.org

Methodologies for Ethoxy Group Introduction and Manipulation

The final key step in the synthesis of this compound is the introduction of the ethoxy group. The most common and versatile method for forming an ether linkage is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comorgchemres.orgwikipedia.org

This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of the proposed synthesis, the hydroxyl group of the 2-amino-1-(thiophen-2-yl)ethan-1-ol intermediate would first be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide would then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.

It is important to note that the amine group in the 2-amino-1-(thiophen-2-yl)ethan-1-ol intermediate is also nucleophilic and could potentially react with the ethylating agent. Therefore, it is often necessary to protect the amine group before carrying out the Williamson ether synthesis. Common protecting groups for amines include carbamates (e.g., Boc or Cbz) or amides. After the etherification is complete, the protecting group can be removed to yield the final product.

The general procedure for the Williamson ether synthesis in this context would be:

Amine Protection: The primary amine of 2-amino-1-(thiophen-2-yl)ethan-1-ol is protected.

Alkoxide Formation: The protected amino alcohol is treated with a strong base (e.g., sodium hydride) to form the alkoxide.

Etherification: The alkoxide is reacted with an ethyl halide (e.g., ethyl iodide) to form the protected precursor of the target molecule.

Deprotection: The amine protecting group is removed to yield this compound.

| Base | Ethylating Agent | Solvent | Notes | Reference |

| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | Tetrahydrofuran (THF) | Common for forming alkoxides. | masterorganicchemistry.com |

| Sodium Ethoxide (NaOEt) | Ethyl Bromide (EtBr) | Ethanol (B145695) (EtOH) | Can be used directly. | youtube.com |

| Potassium Carbonate (K₂CO₃) | Ethyl Tosylate (EtOTs) | Acetone | Milder conditions, suitable for sensitive substrates. | orgchemres.org |

Advanced Amination Techniques for Ethanamine Formation

Reductive amination is a cornerstone of modern amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of the corresponding ketone, 2-ethoxy-2-(thiophen-2-yl)acetaldehyde, with an ammonia source, followed by reduction. organic-chemistry.org Direct reductive amination, where the carbonyl compound, amine source, and reducing agent are combined in a single step, is often preferred for its efficiency. wikipedia.org A variety of reducing agents can be employed, each with specific advantages.

| Reducing Agent | Typical Reaction Conditions | Advantages | Considerations |

| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH 3-6), protic solvents (e.g., methanol) | Mild; selectively reduces imines in the presence of ketones. | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Aprotic solvents (e.g., dichloroethane, THF) | Non-toxic, mild, effective for a wide range of substrates. | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, catalysts like Pd/C, PtO₂, Raney Nickel | "Clean" process with water as the only byproduct, high atom economy. | Requires specialized high-pressure equipment, potential for catalyst poisoning. wikipedia.org |

| α-Picoline-borane | Can be performed in methanol, water, or neat conditions. | Stable, effective in various solvents including water. organic-chemistry.org |

Another advanced approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. researchgate.net Enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs) are highly effective for the asymmetric synthesis of chiral amines from ketones. nih.govacs.org This is particularly valuable when an enantiomerically pure form of the target amine is required. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. google.comoup.com Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia and a cofactor. nih.gov These enzymatic methods are prized for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee), and operate under mild, aqueous conditions. nih.govoup.com

Considerations for Sustainable Synthetic Processes in Amine Production

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals, including amines. benthamdirect.comscitechdaily.com The goal is to minimize the environmental impact of chemical manufacturing by improving efficiency and reducing waste and toxicity. sciencedaily.comnih.gov

For the production of this compound, several green chemistry principles are pertinent:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. scitechdaily.com Catalytic reductive amination, for instance, exhibits high atom economy, as the catalyst is used in small amounts and is regenerated, and the primary byproduct is water. wikipedia.org

Use of Safer Solvents and Reagents: Traditional synthesis often employs hazardous solvents and toxic reagents, such as sodium cyanoborohydride. A key goal of green chemistry is to replace these with safer alternatives. This includes using water as a solvent, as demonstrated in some reductive aminations, or employing less toxic reducing agents like sodium triacetoxyborohydride or borane-trimethylamine. organic-chemistry.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small quantities and can carry out a single reaction many times. sciencedaily.com This reduces waste and often allows for milder reaction conditions. The use of transition metal catalysts (e.g., Iridium, Ruthenium, Nickel) or biocatalysts (enzymes) in amination reactions exemplifies this principle. organic-chemistry.orgresearchgate.net

Biocatalysis: As mentioned, enzymes offer a green alternative to traditional chemical methods. acs.org They operate under mild conditions (room temperature and neutral pH), in aqueous media, and with high selectivity, which reduces the need for protecting groups and minimizes side-product formation. nih.govoup.com The development of robust, immobilized enzymes allows for easier separation from the reaction mixture and reuse, further enhancing the sustainability of the process. oup.com

Chemical Transformations and Derivatization Reactions of 2 Ethoxy 2 Thiophen 2 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group is a key site for a multitude of reactions, including condensation with carbonyl compounds, nucleophilic substitutions, and the formation of amides and ureas.

The primary amine of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgorientjchem.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to yield the final imine product. wikipedia.org The reaction is reversible and often driven to completion by removing the water formed during the reaction. wikipedia.org

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product |

| This compound | Aldehyde (R-CHO) | N-(R-methylidene)-2-ethoxy-2-(thiophen-2-yl)ethan-1-amine (Imine) |

| This compound | Ketone (R-CO-R') | N-(R,R'-methylidene)-2-ethoxy-2-(thiophen-2-yl)ethan-1-amine (Imine) |

| Thiophene-2-carboxaldehyde | Aniline | 2-thiophenylidine substituted aniline |

| 2-Acetylthiophene (B1664040) | Ethylene (B1197577) diamine | N,N'-bis(1-(thiophen-2-yl)ethylidene)ethane-1,2-diamine |

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in various nucleophilic substitution reactions. pearson.com One common example is the alkylation of the amine, where it attacks an alkyl halide, displacing the halide and forming a secondary amine. This reaction can be influenced by factors such as steric hindrance. pearson.com

The alkylation of amines with alcohols can also be achieved using specific catalytic systems. For example, a silver/molybdenum hybrid material has been shown to be effective for the alkylation of various amines, carboxamides, and sulfonamides with alcohols. ionike.com This suggests that this compound could potentially be derivatized through similar catalytic methods.

The formation of Schiff bases from this compound is a crucial step for further derivatization. mdpi.comsemanticscholar.org Imines are versatile intermediates in organic synthesis and can be used to create a wide array of other functional groups and molecular scaffolds. mdpi.com The carbon-nitrogen double bond in Schiff bases can be reduced to form secondary amines or can be attacked by nucleophiles to introduce new substituents.

The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone. semanticscholar.orgeijppr.com For example, thiophene-2-ethylamine (B45403) can be reacted with various substituted salicylaldehydes to prepare Schiff base ligands. researchgate.net These ligands can then be used to form metal complexes. researchgate.net Similarly, novel thiophene-derived Schiff base ligands have been synthesized by reacting thiophene-2-carbaldehyde (B41791) with N1,N1-diethylethane-1,2-diamine. nih.gov

The primary amine of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amides. This is a fundamental reaction in organic chemistry for creating a stable amide bond. researchgate.net Oxidative amidation of aldehydes in the presence of an amine offers another route to amide synthesis. organic-chemistry.org

Furthermore, the primary amine can react with isocyanates or with carbon dioxide under certain conditions to form urea (B33335) derivatives. rsc.orgorganic-chemistry.orgnih.gov The synthesis of urea derivatives from amines and carbon dioxide can be achieved without the need for a catalyst or solvent, offering a green chemistry approach. rsc.org The reaction of amines with phosgene (B1210022) or its equivalents is a more traditional method for urea synthesis. nih.gov Urea analogues bearing a thiophene (B33073) scaffold have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Amidation and Urea Formation Reactions

| Amine Reactant | Reagent | Product Type |

| This compound | Carboxylic acid (R-COOH) or derivative | Amide |

| This compound | Isocyanate (R-NCO) | Urea |

| This compound | Carbon Dioxide (CO2) | Urea |

Transformations Involving the Ethoxy Moiety

The ethoxy group in this compound is an ether linkage, which is generally stable and unreactive. pressbooks.pub However, under strong acidic conditions, ethers can undergo cleavage. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction typically involves protonation of the ether oxygen, followed by a nucleophilic attack by a halide ion, such as bromide or iodide. masterorganicchemistry.com

The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the ether. pressbooks.pub For ethers with primary and secondary alkyl groups, the reaction usually proceeds via an SN2 mechanism, with the nucleophile attacking the less hindered carbon. pressbooks.pub In the case of this compound, the carbon attached to the thiophene ring is secondary and benzylic-like, which could favor an SN1-type cleavage under certain conditions due to the potential for carbocation stabilization by the thiophene ring.

Chemical Modifications and Functionalization of the Thiophene Ring

The thiophene ring is an aromatic heterocycle and is susceptible to electrophilic aromatic substitution reactions. nih.gov The sulfur atom in the ring donates electron density, making the thiophene ring more reactive than benzene (B151609) towards electrophiles. nih.gov Common electrophilic substitution reactions on thiophene include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

The regioselectivity of these reactions is influenced by the existing substituent on the thiophene ring. For a 2-substituted thiophene, such as in this compound, electrophilic substitution typically occurs at the 5-position. Bromination of di(thiophen-2-yl)alkane diones, for example, has been shown to occur regioselectively. nih.gov The synthesis of substituted thiophenes can also be achieved through cyclization reactions, such as the Gewald reaction. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the 2-alkylamino substituent, which is generally an activating group.

Electrophilic Aromatic Substitution:

The ethylamine (B1201723) side chain at the 2-position of the thiophene ring directs incoming electrophiles primarily to the 5-position, which is the most electronically enriched and sterically accessible position. To prevent side reactions with the nucleophilic amino group and to control the regioselectivity, the amine is typically protected, for example, as an amide. This transformation modulates the activating effect of the side chain.

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto the thiophene ring. For an N-acylated derivative of 2-(thiophen-2-yl)ethanamine, this reaction would be expected to yield the 5-formyl derivative. rsc.orgmdpi.comorganic-chemistry.org

| Reaction | Reagents and Conditions | Expected Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to RT | N-(2-(5-formylthiophen-2-yl)ethyl)acetamide |

This table is based on the expected reactivity of N-acetyl-2-(thiophen-2-yl)ethanamine.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group on the ring. researchgate.netnih.gov For a molecule like this compound, direct SNAr on the thiophene ring is unlikely without prior functionalization to introduce such activating groups.

Metal-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including thiophenes. To utilize these methods, the thiophene ring of this compound would first need to be halogenated, typically at the 5-position, to provide a handle for coupling.

Suzuki-Miyaura Coupling:

Following bromination at the 5-position, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid could be employed to introduce a new aryl substituent. researchgate.netnih.govnih.govmdpi.commdpi.com The amino group would likely require protection to avoid interference with the catalyst.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | N-(2-(5-bromothiophen-2-yl)ethyl)acetamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(2-(5-arylthiophen-2-yl)ethyl)acetamide |

This table illustrates a potential Suzuki-Miyaura coupling reaction based on established protocols for bromothiophenes.

Buchwald-Hartwig Amination:

Similarly, a 5-bromo derivative could undergo a Buchwald-Hartwig amination to introduce a new nitrogen-based substituent. wikipedia.orglibretexts.orgrug.nlresearchgate.netnih.gov This reaction is a versatile method for forming carbon-nitrogen bonds.

| Reaction | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| Buchwald-Hartwig | N-(2-(5-bromothiophen-2-yl)ethyl)acetamide | R₂NH | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(2-(5-(dialkylamino)thiophen-2-yl)ethyl)acetamide |

This table presents a hypothetical Buchwald-Hartwig amination based on known methodologies for related systems.

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The primary amine functionality of this compound makes it a suitable component for several MCRs.

Ugi Four-Component Reaction:

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgnih.govresearchgate.netsemanticscholar.orgnih.gov this compound could serve as the amine component in this reaction, leading to the rapid generation of complex peptide-like molecules incorporating the thiophene moiety.

| Reaction | Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Expected Product |

| Ugi Reaction | This compound | R¹CHO | R²COOH | R³NC | Methanol | α-Acylamino amide derivative |

This table outlines the components for a potential Ugi reaction involving the title compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

The molecular architecture of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine makes it a valuable synthon in organic chemistry. The presence of a reactive primary amine, a heterocyclic aromatic ring, and an ether linkage provides multiple sites for chemical modification, allowing for the construction of diverse and complex molecular frameworks. Thiophene-containing compounds are recognized as important building blocks for a variety of functional materials and intermediates. mdpi.com

The primary amine group in this compound is a key functional handle for the synthesis of new heterocyclic systems. Primary amines are common precursors in condensation reactions with carbonyl compounds (aldehydes, ketones, esters) and other electrophiles to form a variety of nitrogen-containing rings. For instance, reactions could lead to the formation of pyrimidines, imidazoles, or larger macrocycles that incorporate the thiophene-ethoxy scaffold. The thiophene (B33073) unit itself is a stable and electron-rich aromatic system that can be further functionalized, making it a foundational component for more elaborate heterocyclic structures. acs.org The synthesis of substituted 2-aminothiophenes is a well-established route to a wide array of biologically active and materially relevant compounds. researchgate.net

Beyond forming new rings, this compound serves as an intermediate for assembling larger, non-cyclic, or polycyclic molecular architectures. The amine can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to attach the molecule to other fragments. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions. This dual reactivity enables chemists to build complex structures step-by-step, where the this compound unit imparts specific electronic or steric properties to the final molecule. Fused thiophene systems, known as thienothiophenes and thienoacenes, are critical building blocks for organic semiconductors, and intermediates like this could provide a pathway to novel derivatives. acs.org

Contributions to Functional Materials and Optoelectronics

Thiophene-based molecules are cornerstones in the field of materials science, particularly for organic electronics, due to their excellent charge-transport properties and environmental stability. The specific substitutions on the this compound molecule could be leveraged to fine-tune the properties of advanced materials.

Conjugated polymers containing thiophene units are widely used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). rsc.org this compound could be incorporated into such polymers in several ways. It could be polymerized through reactions involving the amine group or by functionalizing the thiophene ring for participation in cross-coupling polymerization reactions like Suzuki or Stille couplings. The ethoxy and amine side groups could enhance the solubility and processability of the resulting polymers, which is a critical factor for device fabrication. mdpi.com Furthermore, these side groups can influence the polymer's solid-state packing and morphology, thereby affecting its electronic performance.

| Polymer Application | Potential Role of this compound | Desired Property Modification |

| Organic Photovoltaics (OPVs) | Monomer for donor or acceptor polymers | Tuning of energy levels (HOMO/LUMO), improved solubility |

| Organic Field-Effect Transistors (OFETs) | Component of the semiconducting layer | Enhanced charge mobility, control over film morphology |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emissive materials | Modified photophysical properties, increased efficiency |

The development of hybrid organic-inorganic materials is a rapidly growing area of research. The functional groups on this compound make it an interesting candidate for these systems. For example, the amine group can coordinate to metal ions or bind to the surface of inorganic nanoparticles and metal oxides (e.g., TiO₂, ZnO), acting as a molecular linker or surface modifier. This could be useful in creating hybrid composites where the thiophene unit provides a charge-conducting pathway. A related compound, 2-(Thiophen-2-yl)ethan-1-amine Hydroiodide, is noted for its use in electronic materials and perovskite solar cells, suggesting that the amine-thiophene structure is well-suited for interfacing with inorganic components in optoelectronic devices. cymitquimica.com

Catalytic Applications and Ligand Design

The design of ligands for transition metal catalysis is a sophisticated area of chemistry that relies on molecules capable of coordinating to a metal center and influencing its reactivity. The structure of this compound contains two potential donor atoms: the nitrogen of the amine group and the sulfur of the thiophene ring.

This arrangement allows the molecule to potentially act as a bidentate ligand, binding to a metal center to form a stable five-membered chelate ring. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the thiophene ring. Thiophene-based structures have been successfully employed as ligands in various chemical transformations. diva-portal.org For example, more complex thiophenyldimine-based molecules are known to act as tetradentate or bidentate ligands, highlighting the coordination potential of the thiophene motif. researchgate.net The combination of a "soft" sulfur donor and a "hard" nitrogen donor makes this compound a candidate for stabilizing a range of metal centers, potentially leading to new catalysts for cross-coupling, hydrogenation, or polymerization reactions.

Development as Chiral Ligands for Asymmetric Catalysis

There is currently no available research demonstrating the development or application of this compound as a chiral ligand in asymmetric catalysis. While the broader class of thiophene-containing molecules has been investigated for the synthesis of chiral ligands, the specific structural features and catalytic activity of this particular compound remain uncharacterized in the scientific literature.

Role in Organocatalytic Systems

Similarly, the role of this compound in organocatalytic systems has not been described in published research. The field of organocatalysis often utilizes chiral amines as catalysts; however, the potential of this specific thiophene derivative to act as an organocatalyst has not been explored or reported.

Significance in the Synthesis of Fine Chemicals

While this compound is available as a chemical intermediate, there is no specific information in the scientific literature detailing its significance or direct application in the synthesis of fine chemicals. Its structural relative, 2-thiophenethylamine, is a known intermediate in the synthesis of pharmaceuticals. However, the impact of the additional ethoxy group in this compound on its synthetic utility and role in the production of fine chemicals has not been documented.

Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 2 Thiophen 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through various NMR experiments, it is possible to map the carbon framework and the connectivity of protons, providing a detailed molecular fingerprint.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the thiophene (B33073) ring typically appear in the aromatic region (δ 6.5–8.0 ppm). nih.gov The methine proton (CH) adjacent to the thiophene ring, the oxygen of the ethoxy group, and the aminomethyl group is a key chiral center and would likely appear as a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons of the ethoxy group (-OCH₂-) are diastereotopic and would be expected to resonate as a multiplet around δ 3.5-4.0 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethoxy group would appear as a triplet further upfield, typically around δ 1.2-1.5 ppm. The aminomethyl protons (-CH₂NH₂) adjacent to the chiral center would likely appear as a multiplet in the δ 2.8-3.2 ppm region. The amine protons (-NH₂) themselves often present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The thiophene ring carbons are expected in the δ 120–145 ppm range. chemicalbook.comresearchgate.net The chiral methine carbon (-CH-) would likely resonate around δ 75–85 ppm due to the deshielding effects of the adjacent oxygen, nitrogen, and aromatic ring. The methylene carbon of the ethoxy group (-OCH₂-) is expected around δ 60–70 ppm, while its methyl carbon (-CH₃) would be found upfield, around δ 15 ppm. wisc.edu The aminomethyl carbon (-CH₂NH₂) signal is anticipated in the δ 40–50 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene-H3, H4, H5 | 6.8 – 7.5 | 124 – 145 |

| Chiral CH | 4.5 – 5.0 | 75 – 85 |

| Ethoxy -OCH₂- | 3.5 – 4.0 | 60 – 70 |

| Ethoxy -CH₃ | 1.2 – 1.5 | ~15 |

| Aminomethyl -CH₂NH₂ | 2.8 – 3.2 | 40 – 50 |

| Amine -NH₂ | Variable (broad) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, a suite of two-dimensional (2D) NMR experiments is utilized. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show a crucial correlation between the chiral methine proton (CH) and the adjacent aminomethyl protons (-CH₂NH₂). It would also clearly show the coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu HSQC is instrumental in assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to the chiral methine would show a cross-peak to its corresponding carbon signal in the δ 75–85 ppm region.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically two- or three-bond) correlations between protons and carbons. sdsu.edu HMBC is vital for piecing together the molecular fragments. Key correlations would include a cross-peak from the ethoxy methyl protons (-CH₃) to the ethoxy methylene carbon (-OCH₂-), and more importantly, from the aminomethyl protons (-CH₂NH₂) to the chiral methine carbon (CH), confirming the core structure of the molecule.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, allowing for the confident assignment of all atoms in this compound. science.gov

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center, determining its enantiomeric purity or enantiomeric excess (ee) is critical. Chiral NMR spectroscopy is a powerful method for this analysis. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). acs.org

The addition of an enantiomerically pure CSA, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate or derivatives of BINOL, to a solution of the racemic or enantioenriched amine results in the formation of transient diastereomeric complexes. semanticscholar.orgrsc.org These diastereomeric complexes are non-equivalent in the NMR environment and will exhibit separate, resolved signals for at least some of the protons of the amine. acs.org By integrating the distinct signals corresponding to each enantiomer, the ratio of the enantiomers can be accurately calculated, thus providing the enantiomeric excess of the sample. acs.orgnih.gov This method is often rapid, requiring no covalent modification of the analyte, and provides a direct measure of enantiopurity. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of a molecule with very high precision (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₁₃NOS. The theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Table 2: Calculation of Theoretical Exact Mass for C₈H₁₃NOS

| Element | Isotope | # of Atoms | Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 13 | 1.007825 | 13.001725 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | 171.071785 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 171.071785 Da would confirm the elemental composition C₈H₁₃NOS, providing strong evidence for the compound's identity.

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Reaction Monitoring

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a sample and for monitoring the progress of a chemical reaction. ijprajournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a cornerstone of pharmaceutical analysis for purity assessment. researchgate.netpayeshdarou.ir A sample of this compound can be injected into an HPLC system, which separates the target compound from any impurities, starting materials, or by-products. The eluent from the HPLC column is then directed into a mass spectrometer, which acts as a detector. The MS can identify peaks based on their mass-to-charge ratio, allowing for the detection and potential identification of impurities even at very low levels. resolvemass.ca This provides a highly sensitive and specific purity profile of the compound.

GC-MS (Gas Chromatography-Mass Spectrometry): For compounds that are sufficiently volatile and thermally stable, GC-MS is another powerful tool. resolvemass.ca While primary amines can sometimes be challenging to analyze by GC without derivatization, this technique is highly effective for monitoring reaction progress. researchgate.net Small aliquots can be taken from a reaction mixture over time, quenched, and analyzed by GC-MS. This allows chemists to track the disappearance of starting materials and the appearance of the desired product, helping to optimize reaction conditions such as temperature, time, and catalyst loading. hidenanalytical.comnih.gov The mass spectrometer detector provides definitive identification of the peaks in the chromatogram, confirming that the desired transformation is occurring.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The analysis of the IR spectrum for this compound allows for the confirmation of its key structural features: the primary amine, the ether linkage, the thiophene ring, and aliphatic carbon-hydrogen bonds.

The primary amine (-NH₂) group is expected to exhibit characteristic absorption bands. Typically, primary amines show two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. msu.educhemicalbook.com Another key vibration for primary amines is the N-H bending or "scissoring" mode, which appears in the 1650–1580 cm⁻¹ range. msu.edu A broad N-H "wagging" band may also be observed between 910-665 cm⁻¹. msu.edu

The ether functional group (C-O-C) is characterized by a strong C-O stretching vibration. For aliphatic ethers, this absorption is typically prominent in the 1250–1020 cm⁻¹ region of the spectrum. msu.edu The thiophene ring, as an aromatic heterocycle, presents several characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). wikipedia.org In-ring C=C stretching vibrations for aromatic systems are found in the 1600–1400 cm⁻¹ region. wikipedia.org Finally, the aliphatic portions of the molecule, including the ethyl and ethane (B1197151) fragments, will produce C-H stretching bands in the 3000–2850 cm⁻¹ range. wikipedia.org

Based on these principles, the expected IR absorption frequencies for this compound are detailed in the table below.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |

| C-H Aromatic Stretch | Thiophene Ring | 3100 - 3000 | Medium to Weak |

| C-H Aliphatic Stretch | -CH₃, -CH₂-, -CH- | 3000 - 2850 | Medium to Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium, Variable |

| C=C Aromatic Ring Stretch | Thiophene Ring | 1600 - 1400 | Medium |

| C-O-C Asymmetric Stretch | Ether | 1250 - 1020 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While no public crystallographic data for this compound is currently available, a theoretical analysis of its structure allows for predictions regarding its solid-state characteristics.

The molecule possesses several features that would dictate its crystal packing. The primary amine group is a potent hydrogen bond donor (N-H) and acceptor (via the lone pair on the nitrogen). It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds. These interactions could involve two amine groups (N-H···N) linking molecules together or could involve the sulfur atom of the thiophene ring acting as a weak hydrogen bond acceptor (N-H···S). Such hydrogen bonding would play a crucial role in stabilizing the crystal lattice.

Furthermore, the molecule contains a flexible side chain. The rotational freedom around the C-C and C-O single bonds would allow the molecule to adopt various conformations. The specific conformation observed in the solid state would be the one that allows for the most efficient crystal packing and maximizes favorable intermolecular interactions, particularly hydrogen bonding. The relative orientation of the thiophene ring and the ethoxy group would be a key conformational feature. Thiophene derivatives in the solid state are also known to engage in π-π stacking interactions, which could further influence the molecular packing arrangement.

Advanced Chromatographic Methods for Purification and Quantitative Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for the separation, purification, and quantitative analysis of chemical compounds. For a polar and basic compound like this compound, reversed-phase chromatography is the most suitable approach.

In a typical reversed-phase HPLC or UPLC method, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), would be used. The mobile phase would consist of a mixture of an aqueous component and a miscible organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for the basic amine, it is crucial to control the pH of the mobile phase. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (typically 0.1%), to the mobile phase protonates the amine group, preventing its interaction with residual silanol (B1196071) groups on the stationary phase and minimizing peak tailing.

Detection can be achieved using a UV detector, leveraging the UV absorbance of the thiophene ring. The optimal wavelength for detection would be near the compound's absorption maximum (expected to be slightly above 235 nm). For more sensitive and selective quantification, especially in complex matrices, coupling the liquid chromatograph to a mass spectrometer (LC-MS) would be the preferred method. UPLC, which uses smaller particle-sized columns and higher pressures, would offer significant advantages over traditional HPLC, including faster analysis times and superior resolution.

Table 3: Proposed HPLC/UPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase Chromatography |

| Column | C18 or C8, with particle size < 5 µm (HPLC) or < 2 µm (UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with 5% B, increasing to 95% B) |

| Flow Rate | 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) |

| Detection | UV-Vis Detector (approx. 235-245 nm) or Mass Spectrometry (MS) |

| Injection Volume | 1 - 10 µL |

Computational and Theoretical Investigations of 2 Ethoxy 2 Thiophen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine at the atomic and electronic levels. These methods offer a detailed perspective on the molecule's geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), are instrumental in determining the optimized molecular geometry. researchgate.net These studies reveal the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. researchgate.net

The electronic structure of the molecule, including the distribution of electron density, is also elucidated through DFT. This provides insights into the molecule's polarity and the nature of its chemical bonds. For instance, the presence of the electronegative nitrogen and oxygen atoms, along with the sulfur atom in the thiophene (B33073) ring, creates a distinct electronic distribution that is crucial for the molecule's interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, indicating that this is a likely site for electrophilic attack. Conversely, the LUMO's location can indicate the probable site for nucleophilic attack. The analysis of these orbitals provides valuable predictions about how this compound might behave in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Thiophene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -4.994 |

| LUMO | -1.142 |

| HOMO-LUMO Gap | 3.852 |

Note: Data is for a representative thiophene derivative and is intended for illustrative purposes. nih.gov

Electrostatic Potential (MEP) Mapping for Molecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, as well as on the thiophene ring. The hydrogen atoms of the amine group would likely exhibit a positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological and chemical behavior.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not extensively documented in publicly available literature, these techniques are invaluable for understanding the dynamic behavior of molecules. Molecular dynamics simulations would allow for the exploration of the conformational landscape of this flexible molecule over time, providing insights into its preferred shapes and the energy barriers between different conformations. Such studies could also simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR and SPR) studies aim to correlate the chemical structure of a molecule with its reactivity and physical properties. For this compound, computational methods can be used to calculate various molecular descriptors. These descriptors, which quantify different aspects of the molecule's structure and electronic properties, can then be used to build predictive models. For example, quantum chemical parameters can be correlated with experimentally observed activities or properties of a series of related compounds.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. researchgate.net For this compound, theoretical calculations can provide predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies in the IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra to aid in the structural elucidation of the compound and its derivatives. nih.gov

Q & A

Q. What synthetic routes are recommended for 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical, involving intermediate preparation and functional group transformations. Key steps include:

- Starting Materials : Begin with thiophene derivatives and ethoxy-containing precursors. For example, 2-(thiophen-2-yl)ethan-1-amine analogs can serve as intermediates (e.g., via reductive amination or nucleophilic substitution) .

- Catalyst Optimization : Use transition-metal catalysts (e.g., Cu) to enhance reaction efficiency, as demonstrated in photoredox catalysis for structurally similar amines .

- Reaction Time and Solvent Selection : Extended reaction times (e.g., 16 hours) and polar aprotic solvents (e.g., DMF or THF) improve yield .

- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) effectively isolates the final product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates or toxic byproducts.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Identify substituents on the ethoxy and thiophene groups. For example, thiophene protons appear as distinct aromatic signals (δ 6.9–7.3 ppm) .

- FTIR : Confirm amine (-NH2) and ether (C-O-C) stretches (~3300 cm⁻¹ and ~1100 cm⁻¹, respectively) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and guide experimental design?

- Density-Functional Theory (DFT) : Calculate the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity and binding affinity. The Colle-Salvetti correlation-energy formula can model electronic interactions .

- Validation : Cross-check computational results with experimental UV-Vis or cyclic voltammetry data to resolve discrepancies .

Q. How does the thiophene moiety influence crystal packing and intermolecular interactions?

- Crystal Structure Analysis : Use single-crystal X-ray diffraction to resolve the spatial arrangement. Thiophene’s sulfur atom participates in weak C–H···S hydrogen bonds, affecting packing motifs .

- Software Tools : Mercury (CCDC) enables visualization of Hirshfeld surfaces and interaction fingerprints to quantify van der Waals contacts or π-stacking .

Q. What strategies resolve contradictions between theoretical predictions and experimental data?

- Case Example : If DFT-predicted bond lengths deviate from crystallographic data, re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p)) or consider solvent effects in simulations .

- Multi-Technique Validation : Combine NMR, X-ray, and IR data to confirm structural assignments and refine computational models .

Q. How can reaction byproducts or side products be minimized during synthesis?

- Byproduct Analysis : Monitor reactions via TLC or LC-MS to detect intermediates (e.g., Schiff bases or oxidation byproducts).

- Condition Tuning : Adjust pH, temperature, or stoichiometry. For example, excess reducing agents (e.g., NaBH4) suppress imine formation during reductive amination .

Q. What role does the ethoxy group play in modulating biological activity or chemical stability?

- Steric and Electronic Effects : The ethoxy group may enhance solubility or sterically shield the amine, altering reactivity in nucleophilic substitutions.

- Comparative Studies : Synthesize analogs (e.g., methoxy or hydroxy derivatives) and compare stability via accelerated degradation studies (e.g., under UV light or acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.